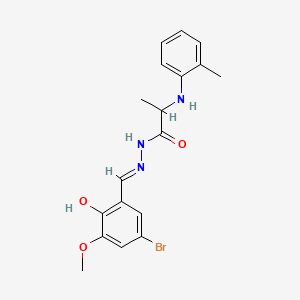

N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-(2-toluidino)propanohydrazide

Description

Properties

Molecular Formula |

C18H20BrN3O3 |

|---|---|

Molecular Weight |

406.3 g/mol |

IUPAC Name |

N-[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methylanilino)propanamide |

InChI |

InChI=1S/C18H20BrN3O3/c1-11-6-4-5-7-15(11)21-12(2)18(24)22-20-10-13-8-14(19)9-16(25-3)17(13)23/h4-10,12,21,23H,1-3H3,(H,22,24)/b20-10+ |

InChI Key |

CQYBSKJURHHJQV-KEBDBYFISA-N |

Isomeric SMILES |

CC1=CC=CC=C1NC(C)C(=O)N/N=C/C2=C(C(=CC(=C2)Br)OC)O |

Canonical SMILES |

CC1=CC=CC=C1NC(C)C(=O)NN=CC2=C(C(=CC(=C2)Br)OC)O |

Origin of Product |

United States |

Preparation Methods

Direct Formylation of Brominated Phenols

An alternative approach involves Vilsmeier-Haack formylation:

-

Reacting 5-bromo-3-methoxyphenol with DMF and POCl₃ to introduce the aldehyde group at the ortho position relative to the hydroxyl group.

Key Data :

-

Characterization : IR spectrum shows C=O stretch at 1685 cm⁻¹; ¹H NMR (CDCl₃): δ 10.2 (s, 1H, CHO), 7.4 (d, 1H, Ar-H), 6.8 (d, 1H, Ar-H).

Synthesis of 2-(2-Toluidino)propanohydrazide

The hydrazide component is synthesized via hydrazinolysis of an ester or amide precursor:

Hydrazinolysis of Ethyl 2-(2-Toluidino)propanoate

-

Reacting ethyl 2-(2-toluidino)propanoate with excess hydrazine hydrate (80%) in ethanol under reflux for 6–8 hours.

-

Reaction :

Characterization :

-

¹H NMR (DMSO-d₆) : δ 1.2 (t, 3H, CH₃), 2.3 (s, 3H, Ar-CH₃), 3.1 (q, 2H, CH₂), 6.6–7.1 (m, 4H, Ar-H).

Condensation to Form the Hydrazone

The final step involves Schiff base formation between the aldehyde and hydrazide:

Acid-Catalyzed Condensation

-

Dissolve equimolar amounts of 5-bromo-2-hydroxy-3-methoxybenzaldehyde (1 mmol) and 2-(2-toluidino)propanohydrazide (1 mmol) in methanol.

-

Add catalytic acetic acid (2–3 drops) and reflux for 3–4 hours.

-

Mechanism :

-

Workup : Cool the mixture, collect precipitates via filtration, and recrystallize from ethanol.

Optimization Notes :

Microwave-Assisted Synthesis

-

A modern variant uses microwave irradiation (300 W, 80°C) for 15 minutes, reducing reaction time by 80% compared to conventional heating.

Advantages :

Structural Characterization and Purity Assessment

Spectroscopic Analysis

X-ray Crystallography

-

Single-crystal analysis confirms the trans configuration at the C=N bond and intramolecular O–H···N hydrogen bonding, stabilizing the planar structure.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Acid-catalyzed | Reflux, 3–4 h | 75–80 | 98 | Simple setup, scalable |

| Microwave-assisted | 80°C, 15 min | 85 | 99 | Time-efficient, high yield |

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the C=N double bond to a single bond, forming amines.

Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

Oxidation: The major products are typically oxides or hydroxylated derivatives.

Reduction: The major products are amines.

Substitution: The major products depend on the nucleophile used but generally involve the replacement of the bromine atom.

Scientific Research Applications

N’-[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.

Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-2-[(2-METHYLPHENYL)AMINO]PROPANEHYDRAZIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. The presence of the C=N double bond and the bromine atom allows the compound to participate in various chemical reactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound belongs to a broader family of substituted benzylidene hydrazides. Below is a detailed comparison with key analogs, emphasizing structural variations, physicochemical properties, and reported applications.

Table 1: Structural and Functional Group Variations

Table 2: Crystallographic and Spectroscopic Data

Key Findings from Comparative Analysis:

Substituent Effects on Bioactivity: The presence of electron-withdrawing bromo and electron-donating methoxy groups enhances stability and modulates solubility. For example, thiosemicarbazide analogs exhibit stronger metal-binding capacity due to sulfur donors . The 2-(2-toluidino)propanoyl group in the target compound may improve membrane permeability compared to simpler benzoyl derivatives .

Crystal Packing and Hydrogen Bonding :

- Intramolecular O–H⋯N bonds are common in hydroxy-substituted benzylidene hydrazides, stabilizing the E-configuration .

- Intermolecular interactions (N–H⋯O, C–H⋯π) dictate crystal morphology and solubility profiles .

Biological Relevance :

Biological Activity

N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-(2-toluidino)propanohydrazide is a compound of growing interest in medicinal chemistry due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. This article explores its biological activity based on recent research findings, case studies, and relevant data.

- Molecular Formula : C18H20BrN3O3

- Molecular Weight : 406.2737 g/mol

- CAS Number : [Not specified in the search results]

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. The compound's effectiveness is often measured by its IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The compound showed selective activity against the MCF-7 breast cancer cell line, which is particularly noteworthy given its significance in breast cancer research.

Antibacterial Activity

The antibacterial properties of this compound have also been investigated, revealing potent activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values are critical for determining the effectiveness of the compound as an antibacterial agent.

Table 2: Antibacterial Activity

The compound demonstrated a strong inhibitory effect on Enterococcus faecalis, indicating potential for therapeutic applications in treating infections caused by this pathogen.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of this compound. The compound has shown significant antioxidative effects in various assays, outperforming standard antioxidants such as BHT (Butylated Hydroxytoluene).

Table 3: Antioxidant Activity Comparison

| Compound | Assay Type | Activity Level |

|---|---|---|

| N'-(5-bromo-...) | DPPH Scavenging | High |

| Standard (BHT) | DPPH Scavenging | Moderate |

The antioxidative capacity may contribute to its anticancer effects by mitigating oxidative stress within cells.

Case Studies and Research Findings

A study published in MDPI highlighted that derivatives of similar hydrazone compounds exhibited varying degrees of antiproliferative activity, with some showing improved solubility and bioavailability compared to others . These findings suggest that structural modifications can enhance the efficacy of hydrazone compounds in cancer therapy.

Another investigation focused on the synthesis and characterization of related compounds, confirming their antibacterial activities through various spectroscopic methods and biological assays . The structural insights gained from these studies can inform future research aimed at optimizing the pharmacological properties of this compound.

Q & A

Q. What are the standard methods for synthesizing hydrazide derivatives such as N'-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2-(2-toluidino)propanohydrazide?

The synthesis typically involves a condensation reaction between a substituted aldehyde (e.g., 5-bromo-3-methoxysalicylaldehyde) and a hydrazide derivative (e.g., 2-(2-toluidino)propanohydrazide) under reflux in methanol or ethanol. Acidic conditions (e.g., acetic acid) are often used to catalyze the formation of the hydrazone bond. For example, the title compound’s analogs are synthesized by refluxing equimolar methanolic solutions of the aldehyde and hydrazide precursors for 2–5 hours, followed by filtration and vacuum drying . Characterization via IR spectroscopy confirms the C=N bond formation (~1600 cm⁻¹), while NMR data (¹H/¹³C) verify the absence of aldehyde protons and the presence of aromatic and hydrazide moieties .

Q. How is X-ray crystallography applied to determine the molecular conformation and hydrogen-bonding networks in such compounds?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. Key steps include:

- Data collection : Using a Bruker Kappa APEXII CCD diffractometer with Mo Kα radiation (λ = 0.71073 Å) to measure reflections .

- Structure solution : Programs like SIR92 or SHELXT are used for direct methods to locate heavy atoms (e.g., Br) .

- Refinement : SHELXL refines atomic coordinates and thermal parameters, while SHELXTL visualizes displacement ellipsoids and hydrogen bonds (e.g., N–H⋯O/S interactions) . For example, reports a dihedral angle of 69.13° between aromatic rings and hydrogen-bonded dimers (N–H⋯O, O–H⋯S) stabilizing the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in hydrogen-bonding patterns observed across structurally similar hydrazide derivatives?

Contradictions often arise from differences in substituents (e.g., methoxy vs. nitro groups) or crystallization conditions. To address this:

- Perform comparative SCXRD analyses of analogs under identical conditions (e.g., triclinic vs. monoclinic systems).

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., shows 14.8% contribution from O–H⋯S bonds) .

- Validate computational models (DFT or MD simulations) against experimental data to predict dominant hydrogen-bonding motifs .

Q. What strategies optimize crystal packing and stability through non-covalent interactions in such compounds?

Key approaches include:

- Tailoring substituents : Electron-withdrawing groups (e.g., Br) enhance π-π stacking, while methoxy groups promote C–H⋯π interactions (e.g., C7–H7⋯O2 in ) .

- Controlling solvent polarity : Polar protic solvents (e.g., methanol) favor O–H⋯N/S hydrogen bonds, whereas aprotic solvents may yield polymorphs with weaker interactions .

- Lattice energy calculations : Tools like PIXEL or Mercury quantify packing efficiencies, guiding the design of co-crystals with improved thermal stability .

Methodological Notes

- Synthesis Optimization : Use green chemistry principles (e.g., ethanol/water mixtures) to reduce toxicity while maintaining yield .

- Crystallization : Slow evaporation at 296 K minimizes disorder, as seen in .

- Data Validation : Cross-check SCXRD results with spectroscopic data (e.g., IR confirms absence of thiol tautomers) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.